molecular formula C12H21N2OP B14482680 N,N,N',N'-Tetramethyl-P-(1-phenylethyl)phosphonic diamide CAS No. 64394-07-6

N,N,N',N'-Tetramethyl-P-(1-phenylethyl)phosphonic diamide

Katalognummer: B14482680
CAS-Nummer: 64394-07-6
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: AHAYRMCFBABNMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide is a chemical compound with a unique structure that includes a phosphonic diamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide typically involves the reaction of phosphonic diamide precursors with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or water, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in different fields .

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

64394-07-6

Molekularformel

C12H21N2OP

Molekulargewicht

240.28 g/mol

IUPAC-Name

N-[dimethylamino(1-phenylethyl)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C12H21N2OP/c1-11(12-9-7-6-8-10-12)16(15,13(2)3)14(4)5/h6-11H,1-5H3

InChI-Schlüssel

AHAYRMCFBABNMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)P(=O)(N(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.